molecular formula C11H9FN2O B2366595 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde CAS No. 1935464-76-8

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B2366595
CAS No.: 1935464-76-8
M. Wt: 204.204
InChI Key: KVVOHMSPKNFOMO-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1225218-62-1) is a fluorinated aromatic aldehyde substituted with a 1-methylpyrazole moiety at the 6-position. Its molecular formula is C₁₃H₉FNO, with a molecular weight of 200.21 g/mol .

Properties

IUPAC Name

2-fluoro-6-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVOHMSPKNFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include benzothiazole- and pyrazole-containing aldehydes. Below is a comparative analysis:

Property 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₃H₉FNO C₁₉H₁₃FN₄OS
Molecular Weight 200.21 g/mol 372.40 g/mol
Core Structure Benzaldehyde + pyrazole Benzothiazole + pyrazole + phenyl
Substituents - 2-Fluoro
- 6-(1-methylpyrazole)
- 6-Fluoro (benzothiazole)
- 3-Phenyl (pyrazole)
- 4-Carbaldehyde
Biological Relevance Not explicitly reported Antitumor, antiviral, and anti-inflammatory activities inferred from analogues

Key Observations :

  • The phenyl group at the pyrazole 3-position in the analogue may improve hydrophobic interactions in biological systems, whereas the target compound’s 1-methylpyrazole prioritizes steric and electronic modulation.
Crystallographic and Conformational Differences
  • Dihedral Angles: In the benzothiazole-pyrazole analogue, the pyrazole ring forms dihedral angles of 6.41–34.02° with adjacent rings, indicating moderate planarity .
  • Intermolecular Interactions : The analogue stabilizes via weak π–π interactions (centroid distance: 3.707 Å) and C–H···π contacts . The target compound’s aldehyde group may instead facilitate hydrogen bonding, affecting solubility and crystal packing.

Biological Activity

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, with the chemical formula C11_{11}H9_9FN2_2O and CAS number 1935464-76-8, has garnered attention for its diverse biological activities. This compound is a derivative of benzaldehyde and incorporates a pyrazole moiety, which is known for its significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H9_9FN2_2O
  • Molar Mass : 204.20 g/mol
  • Structure : The compound features a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 6-position of the benzaldehyde ring.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with fluorinated benzaldehydes. Various synthetic routes have been explored in literature, emphasizing the importance of optimizing conditions to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines including:

  • Breast Cancer (MDA-MB-231) : Exhibited potent antiproliferative effects.
  • Liver Cancer (HepG2) : Demonstrated significant antitumor activity in vitro and in vivo studies .

The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds potential candidates for drug development.

Antimicrobial Activity

The pyrazole moiety is also associated with antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests reveal that these compounds can exhibit comparable or superior activity to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Effects

Recent evaluations have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example:

  • IC50_{50} values for COX inhibition were reported as low as 0.01 μM for certain pyrazole derivatives, indicating strong anti-inflammatory activity .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including this compound:

  • Study on Anticancer Properties :
    • A recent study synthesized various pyrazole derivatives and tested them against multiple cancer cell lines. The results showed that compounds structurally related to this compound exhibited significant cytotoxicity against breast and liver cancer cells .
  • Antimicrobial Activity Assessment :
    • Another study assessed the antibacterial effects of several pyrazole derivatives against common pathogens. The results indicated that some compounds demonstrated inhibition zones larger than those observed with standard antibiotics like cefixime and azithromycin .
  • Anti-inflammatory Evaluation :
    • Research focused on evaluating the anti-inflammatory properties highlighted that certain pyrazole derivatives could significantly reduce inflammation in animal models, showcasing their potential as therapeutic agents against inflammatory diseases .

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